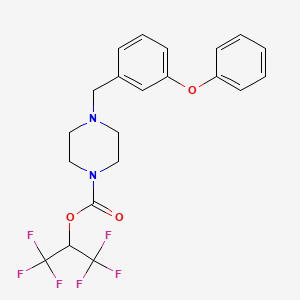

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate” is an organofluorine compound . It is functionally related to a propan-2-ol . It is a sterically hindered, weakly σ-donating and strongly π-accepting ligand .

Synthesis Analysis

The compound can be synthesized by reacting 1,1,1,3,3,3-hexafluoropropanol with phosgene, followed by a reaction with 3-(1-benzyl-1H-pyrazol-3-yl)azetidine hydrochloride . This results in a radiochemical yield based on CO2 .Molecular Structure Analysis

The molecular formula of the compound is C21H20F6N2O3 . The exact mass is 462.13781148 g/mol . The compound has a topological polar surface area of 42 Ų .Chemical Reactions Analysis

This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 462.4 g/mol . It has a XLogP3-AA value of 5.3 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 10 hydrogen bond acceptor count . It has 6 rotatable bonds .科学的研究の応用

Inhibitor of Monoacylglycerol Lipase (MAGL)

JW 642 is known to be an inhibitor of monoacylglycerol lipase (MAGL). It has been shown to inhibit the human, mouse, and rat enzymes with IC50s of 3.7, 7.6, and 14 nM respectively . This property makes it a valuable tool in the study of the role of MAGL in various biological processes.

Selectivity Over Fatty Acid Amide Hydrolase (FAAH)

JW 642 is selective for MAGL over fatty acid amide hydrolase (FAAH). The IC50s for the human, mouse, and rat FAAH enzymes are 20.6, 31, and 14 µM respectively . This selectivity can be useful in studies where the specific inhibition of MAGL is required without affecting FAAH activity.

Selectivity Over α/β-Hydrolase Domain-Containing Protein 6 (ABHD6)

In addition to its selectivity over FAAH, JW 642 also shows selectivity over α/β-hydrolase domain-containing protein 6 (ABHD6). The IC50s for the mouse and rat ABHD6 enzymes are 107 and 50 nM respectively . This further enhances its utility in studies requiring specific MAGL inhibition.

Neuroscience Research

Given its role as a MAGL inhibitor, JW 642 has potential applications in neuroscience research. The endocannabinoid system, which includes MAGL, plays a crucial role in various neurological functions and disorders .

Cannabinoid Research

JW 642 can also be used in cannabinoid research. By inhibiting MAGL, it can affect the levels of 2-arachidonoylglycerol (2-AG), a key endocannabinoid, thereby influencing the cannabinoid system .

Oxygen Reduction Reaction (ORR) Catalyst

Interestingly, JW 642 has been mentioned in a study related to the oxygen reduction reaction (ORR). Although the exact role of JW 642 in this context is not clear from the available information, it suggests potential applications in electrochemistry .

作用機序

Target of Action

The primary target of JW 642 is monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of monoacylglycerols into glycerol and fatty acids .

Mode of Action

JW 642 acts as a potent inhibitor of MAGL, displaying IC50 values of 7.6, 14, and 3.7 nM for inhibition of MAGL in mouse, rat, and human brain membranes, respectively . It is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity .

Biochemical Pathways

By inhibiting MAGL, JW 642 affects the metabolic pathway of monoacylglycerols. This results in the accumulation of monoacylglycerols and a decrease in the levels of free fatty acids and glycerol .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability.

Result of Action

The inhibition of MAGL by JW 642 leads to an increase in the levels of monoacylglycerols and a decrease in the levels of free fatty acids and glycerol . This can have various molecular and cellular effects, depending on the specific biological context.

Safety and Hazards

特性

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSCNEOUWSVZEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043079 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |

CAS RN |

1416133-89-5 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Can we quantify the inhibitory effect of JW642 on MAGL using the presented research?

A2: Yes, the study utilized Lassen's graphical analysis to determine the inhibitory potency of JW642. The results revealed that a plasma concentration of 126 ng/mL of JW642 was sufficient to achieve 50% inhibition of specific [18F]T-401 binding to MAGL (IC50). [] This quantification provides valuable insight into the effectiveness of JW642 in blocking MAGL activity in vivo.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B608200.png)

![N-(trans-4-(3-(2-Chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide](/img/structure/B608205.png)